molecular formula C13H14O2 B12990553 2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one

2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one

Cat. No.: B12990553
M. Wt: 202.25 g/mol
InChI Key: WJUVYVZXYUDMSC-UHFFFAOYSA-N
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Description

2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one is a spirocyclic compound that features a unique structure combining a benzofuran moiety with a cyclohexane ring. This compound is part of a broader class of spiro compounds, which are characterized by their distinctive three-dimensional architecture. The spirocyclic structure imparts unique physicochemical properties, making these compounds valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one involves a cascade reaction. This process typically starts with the condensation of aldehydes and two molecules of dimedone, followed by a Knoevenagel–Michael reaction and subsequent NBS-induced cyclization . This one-pot process is advantageous due to its mild conditions, high yields (86-95%), and the absence of chromatographic purification steps .

Industrial Production Methods

While specific industrial production methods for 2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one are not extensively documented, the principles of cascade reactions and one-pot syntheses are often scalable. These methods are favored in industrial settings due to their efficiency, cost-effectiveness, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one stands out due to its specific combination of a benzofuran and cyclohexane ring, which imparts unique reactivity and biological activity

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[2H-1-benzofuran-3,4'-cyclohexane]-1'-one

InChI

InChI=1S/C13H14O2/c14-10-5-7-13(8-6-10)9-15-12-4-2-1-3-11(12)13/h1-4H,5-9H2

InChI Key

WJUVYVZXYUDMSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)COC3=CC=CC=C23

Origin of Product

United States

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